REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[OH-].[Na+].CN(C)C=[O:12].[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][CH:23]=[C:22]2[CH:26]=[O:27])=[CH:17][CH:16]=1>N1C=CC=CC=1>[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][CH:23]=[C:22]2[C:26]([OH:12])=[O:27])=[CH:17][CH:16]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
STIRRING
|
Details
|
stirred further for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were recrystallized from hydrous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |